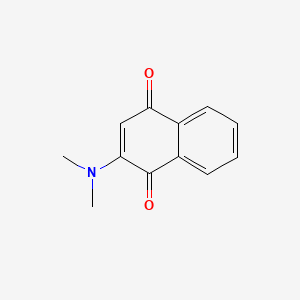

2-二甲基氨基-1,4-萘醌

描述

2-Dimethylamino-1,4-naphthoquinone is a compound with the molecular formula C12H11NO2 . It is a secondary metabolite found in plants and is used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

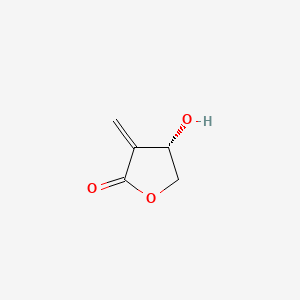

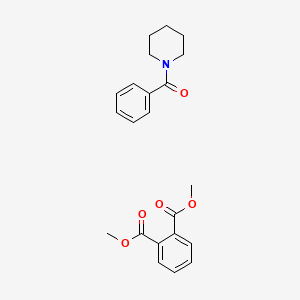

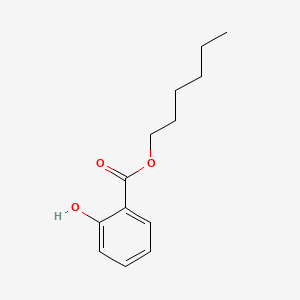

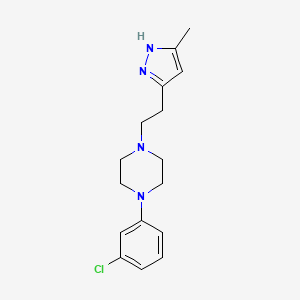

The synthesis of 2-dialkylamino-1,4-naphthoquinone derivatives has been reported by nucleophilic substitution with secondary amines using 2-methoxy-1,4-naphthoquinones derived from nor-lapachol and lawsone . Another method involves reacting dimethyl- and diethylamines and piperidine with 2- and 5-methyl-1,4-naphthoquinones .Molecular Structure Analysis

The molecular structure of 2-Dimethylamino-1,4-naphthoquinone consists of a naphthoquinone ring with a dimethylamino group attached .Chemical Reactions Analysis

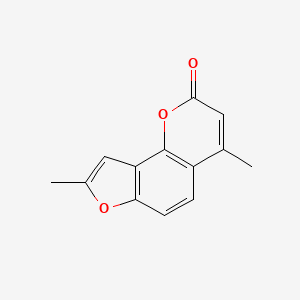

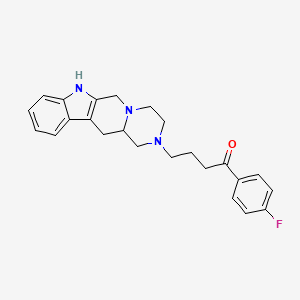

The chemical modification of naphthoquinones, such as 2-Dimethylamino-1,4-naphthoquinone, improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Physical And Chemical Properties Analysis

The molecular weight of 2-Dimethylamino-1,4-naphthoquinone is 201.22 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. Its topological polar surface area is 37.4 Ų .科学研究应用

电化学和光电化学应用

- 氧的电化学还原:1,4-萘醌衍生物,包括2-二甲基氨基衍生物,已被用作氧的电化学和光电化学还原为过氧化氢的催化剂。这些衍生物可以功能化各种表面,包括电极材料,在电化学应用中展现出显著潜力(Calabrese, Buchanan, & Wrighton, 1983)。

光解和量子产率研究

- 甲基化2-二烷基氨基-萘醌的光解:对具有特定位置的萘醌中的甲基基团的2-二烷基氨基-萘醌进行了研究。这些研究旨在了解光转换的量子产率,为这些化合物的光物理性质提供见解,包括2-二甲基氨基衍生物(Russkikh, 1992)。

化学传感和化学传感器

- 萘醌衍生物在化学传感器中的应用:某些萘醌衍生物,包括2-二甲基氨基-1,4-萘醌,已被研究用于金属阳离子和阴离子的显色传感。这些化合物在特定金属离子存在时表现出吸收特性的显著变化,表明它们作为选择性化学传感器的潜力(Ros-Lis et al., 2006)。

合成和抗微生物应用

- 萘醌衍生物的抗微生物活性:已进行了对各种萘醌衍生物的合成研究,包括具有2-二甲基氨基取代的衍生物,以评估它们的抗微生物活性。这些化合物在新型抗微生物剂的开发中显示出潜力(Shakh et al., 2017)。

抗肿瘤活性研究

- 与抗肿瘤活性的关系:已进行了研究,以了解蒽醌的结构修饰,包括2-二甲基氨基衍生物,与其抗肿瘤活性之间的关系。这些研究有助于开发具有改进抗肿瘤性能的化合物(Zee-Cheng et al., 1979)。

作用机制

The biological effect of nitrogen naphthoquinones derivatives, such as 2-Dimethylamino-1,4-naphthoquinone, is associated with redox properties and other mechanisms . Another study suggests that the mode of antibacterial action of 2-methyl-1,4-naphthoquinone, a similar compound, is by blocking essential enzymes through combination with sulfhydryl groups, or through combination with sulfhydryl groups of essential bacterial metabolites .

未来方向

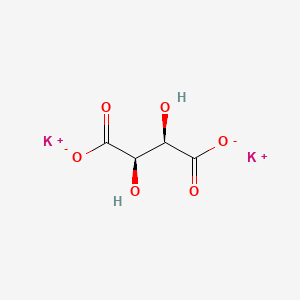

Naphthoquinone derivatives, such as 2-Dimethylamino-1,4-naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of a lawsone (2-hydroxy-1,4-naphthoquinone)-based compound as an antimicrobial agent against methicillin-resistant S. aureus (MRSA) has been reported, indicating potential future directions for similar compounds .

属性

IUPAC Name |

2-(dimethylamino)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDJBQCSKVSZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073291 | |

| Record name | 2-Dimethylamino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2348-79-0 | |

| Record name | 2-(Dimethylamino)-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2348-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dimethylamino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does persulphate oxidation differ for 2-dimethylamino-1,4-naphthoquinone compared to other substituted aminonaphthoquinones?

A1: While persulphate oxidation of 2-amino-, 2-methylamino-, and 2-ethylamino-1,4-naphthoquinone leads to the formation of vinylogous π-amidyls that dimerize and potentially cyclize [], 2-dimethylamino-1,4-naphthoquinone follows a different reaction pathway. Instead of forming dimers, it yields a dinaphthofurandiquinone product upon persulphate oxidation []. This difference highlights the impact of the N-alkyl substituents on the reactivity and product formation in persulphate oxidation reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)

![3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)